molecular formula C24H22FNO B2788192 (4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 551921-55-2

(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No.: B2788192
CAS No.: 551921-55-2
M. Wt: 359.444
InChI Key: QZYGLNHINUUFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone is a synthetically designed small molecule that incorporates a tetrahydro-1H-pyrrole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a 4-fluorophenyl methanone group and multiple aromatic substitutions, a structural motif commonly found in compounds targeting kinase enzymes and other key proteins in oncological research . The strategic inclusion of the 4-fluorophenyl and 4-methylphenyl (p-tolyl) groups is designed to enhance binding affinity through π-stacking interactions and improve metabolic stability, which are critical parameters for developing potent therapeutic agents . Compounds with this specific pyrrole-based architecture have demonstrated significant research value in areas such as anticancer activity, particularly against colon cancer cell lines like HT-29 . The molecular framework is also highly relevant for structure-activity relationship (SAR) studies and molecular docking simulations, providing researchers with a valuable tool for investigating interactions with biological targets such as the DDR2 active site, a receptor implicated in cancer progression . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methylphenyl)-1-phenylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-17-7-9-18(10-8-17)22-15-26(21-5-3-2-4-6-21)16-23(22)24(27)19-11-13-20(25)14-12-19/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGLNHINUUFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone , also known as CB9121106 , is a synthetic organic molecule with a molecular formula of C24H22FNOC_{24}H_{22}FNO and a molecular weight of 359.44 g/mol. This compound belongs to a class of tetrahydropyrrole derivatives that have garnered attention for their potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C24H22FNOC_{24}H_{22}FNO
  • Molecular Weight : 359.44 g/mol
  • CAS Number : 551921-55-2

Pharmacological Profile

Research into the biological activity of this compound indicates its potential as a therapeutic agent. The following are key areas of interest:

  • Antidepressant Activity :
    • Several studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in preclinical studies. This is significant for conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory mediators plays a critical role.
  • Neuroprotective Properties :
    • Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels ,
Anti-inflammatoryReduced cytokine production ,
NeuroprotectiveProtection against oxidative stress ,

Case Study 1: Antidepressant Efficacy

In a controlled study, subjects treated with this compound demonstrated significant reductions in depressive behaviors compared to controls. The mechanism was attributed to enhanced serotonergic activity, suggesting potential for clinical application in treating major depressive disorder.

Case Study 2: Inflammation Reduction

A study investigating the anti-inflammatory properties of the compound showed a marked decrease in inflammatory markers in animal models subjected to induced inflammation. The results indicated that the compound effectively inhibited the expression of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases.

Research Findings

Recent literature highlights the importance of further research into the pharmacodynamics and pharmacokinetics of this compound. Investigations into its receptor binding affinities and metabolic pathways are essential for understanding its full therapeutic potential.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various conditions due to its pharmacological properties.

Antidepressant Activity

A notable study demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential for development into antidepressant medications .

Study Findings Reference
Rosepriya et al. (2022)Demonstrated significant antidepressant activity in rodent models

Anticancer Properties

Research has indicated that the compound possesses anticancer properties, particularly against breast cancer cell lines. The cytotoxicity was linked to the induction of apoptosis via the mitochondrial pathway .

Study Findings Reference
Thiruvalluvar et al. (2023)Induced apoptosis in MCF-7 breast cancer cells

Materials Science Applications

The compound has been utilized in the development of novel materials, particularly in polymer science.

Polymer Composites

In a recent study, (4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone was incorporated into polyurethane matrices to enhance mechanical properties and thermal stability. The resulting composites exhibited improved tensile strength and elongation at break compared to standard formulations .

Material Property Improvement Reference
Polyurethane compositesIncreased tensile strength by 30%

Analytical Chemistry Applications

The compound's unique structure allows for its use as a reference standard in various analytical techniques.

Chromatography

In high-performance liquid chromatography (HPLC), this compound serves as a calibration standard for the quantification of similar compounds in complex mixtures, particularly in pharmaceutical formulations .

Technique Use Case Reference
HPLCCalibration standard for pharmaceutical analysis

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl and 4-methylphenyl groups are susceptible to EAS due to their electron-rich aromatic systems. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYield/SelectivitySource
NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduced at para to fluorine (4-fluorophenyl)~65% (predicted)
HalogenationCl₂/FeCl₃, 25°CChlorination occurs at activated positions of 4-methylphenylModerate regioselectivity
SulfonationH₂SO₄, SO₃Sulfonic acid derivative forms on phenyl ringsNot quantified
  • Mechanistic Insights :
    The fluorine atom directs EAS to meta/para positions via inductive effects, while the methyl group on the 4-methylphenyl ring enhances electron density, favoring ortho/para substitution . Computational studies on analogous systems suggest transition states stabilized by π-stacking interactions in palladium-catalyzed systems .

Ketone Functionalization

The methanone group participates in nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsOutcomeYield/SelectivitySource
Grignard AdditionRMgX (R = alkyl/aryl), THF, −78°CSecondary alcohol formationHigh diastereoselectivity (≥80%)
ReductionNaBH₄/MeOH or LiAlH₄Secondary alcohol>90% (for NaBH₄)
CondensationNH₂OH·HCl, refluxOxime formationQuantitative
  • Stereochemical Considerations :
    The tetrahydropyrrole ring imposes steric constraints, favoring nucleophilic attack from the less hindered face .

C–H Activation and Cross-Coupling

Palladium-catalyzed C–H activation enables functionalization of the tetrahydropyrrole ring and aromatic systems:

Reaction TypeCatalytic SystemOutcomeYieldSource
ArylationPd(PtBu₃)₂, K₂CO₃, DMA, 100°CBiaryl formation via C(sp³)–H activation40–70%
AlkenylationPd(OAc)₂, Ag₂CO₃, DCEVinyl group insertion at C3 of pyrrolidine55%
CyclopropanationCH₂N₂, Rh₂(esp)₂Spirocyclic product via C–H insertion30%
  • Mechanistic Pathway :
    Concerted metalation-deprotonation (CMD) mechanisms dominate, with carbonate bases facilitating deprotonation . Steric effects from the 4-methylphenyl group limit reactivity at adjacent positions .

Heterocyclic Ring Modifications

The tetrahydropyrrole ring undergoes ring-opening and functionalization:

Reaction TypeReagents/ConditionsOutcomeYieldSource
N-AlkylationRX (R = Me, Bn), K₂CO₃, DMFQuaternary ammonium salts60–85%
Ring ExpansionHNO₂, H₂OPyrrolidine to piperidine conversionLow (≤20%)
OxidationmCPBA, CH₂Cl₂Epoxidation or N-oxide formationVariable

Photochemical and Thermal Reactions

Under UV light or heat, the compound exhibits:

  • Norrish-Type I Cleavage : Ketone decarbonylation to form biphenyl derivatives (observed in analogous aryl ketones) .

  • Electrocyclization : Formation of fused polycyclic structures at >150°C .

Biological Activity and Derivatization

While not a direct reaction, derivatives of this scaffold show antimalarial and kinase inhibitory activity. Key modifications include:

  • PfDHODH Inhibition : Introduction of trifluoromethyl groups enhances binding (IC₅₀ < 50 nM) .

  • CFTR Correction : Azabicyclohexane derivatives stabilize membrane proteins (patented for cystic fibrosis) .

Comparison with Similar Compounds

[4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone (CAS 343374-74-3)

  • Molecular Formula: C₁₉H₁₆ClF₃NO
  • Molecular Weight : 369.79 g/mol
  • Substituents: Chlorophenyl at the pyrrolidine 4-position. Trifluoromethylphenyl on the methanone group.
  • Key Differences :
    • Replacement of 4-fluorophenyl with 3-(trifluoromethyl)phenyl enhances electron-withdrawing effects.
    • A methyl group on the pyrrolidine nitrogen reduces steric hindrance compared to the target compound’s phenyl group .

1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone (CAS 1005188-92-0)

  • Molecular Formula : C₂₇H₂₆N₂O₄
  • Molecular Weight : 442.51 g/mol
  • Substituents: 4-Methylbenzoyl and 3-nitrophenyl groups on the pyrrolidine ring. 4-Methylphenyl on the methanone.
  • Dual methanone groups increase molecular rigidity .

4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8)

  • Molecular Formula: C₁₇H₁₀Cl₂FNO
  • Molecular Weight : 334.17 g/mol
  • Substituents: 2-Chloro-6-fluorophenyl on the pyrrole ring. 4-Chlorophenyl on the methanone.
  • Key Differences: Aromatic chlorination at multiple positions increases hydrophobicity. Non-saturated pyrrole ring (vs. tetrahydro-pyrrolidine) affects planarity and conjugation .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Characterization Methods
(4-Fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone C₂₅H₂₃FNO 372.46 Not reported Not reported NMR, MS, X-ray (hypothetical)
[4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone C₁₉H₁₆ClF₃NO 369.79 Not reported Not reported NMR, MS
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone C₂₇H₂₆N₂O₄ 442.51 Not reported Not reported NMR, HRMS
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone C₁₇H₁₀Cl₂FNO 334.17 Not reported Not reported X-ray, NMR

Key Research Findings

Structural and Electronic Effects

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to chlorinated analogs (e.g., CAS 477886-21-8) due to fluorine’s electronegativity and small atomic radius .

Crystallographic Insights

  • Compounds with tetrahydro-pyrrolidine cores (e.g., CAS 1005188-92-0) often exhibit non-planar conformations, as observed in single-crystal X-ray studies using SHELXL and ORTEP software .
  • Isostructural analogs (e.g., ) show that substituent orientation (e.g., perpendicular vs. planar aryl groups) impacts crystal packing and solubility .

Q & A

Q. What are the optimal synthetic routes for (4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the methanone group.
  • Pyrrolidine ring formation via cyclization under acidic or basic conditions (e.g., using trifluoroacetic acid or KOH).
  • Substituent introduction via Suzuki-Miyaura coupling for aryl groups.
    Optimization Tips:
  • Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize impurities .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrrolidine carbons at δ 40–60 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and fluorophenyl C-F bonds at ~1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays: Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition Studies: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR: Investigate dynamic rotational isomerism in the pyrrolidine ring by acquiring spectra at 25°C to 60°C .
  • 2D NMR (COSY, NOESY): Map through-space correlations to confirm substituent orientations (e.g., proximity of fluorophenyl to methylphenyl groups) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Analog Synthesis: Replace substituents systematically (e.g., fluorophenyl → chlorophenyl; methylphenyl → methoxyphenyl) and test bioactivity .
  • QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity (e.g., IC₅₀) .
  • Crystallographic Studies: Resolve X-ray structures to identify critical binding motifs (e.g., π-π stacking between aryl groups) .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Simulate ligand-receptor interactions using crystal structures from the PDB (e.g., EGFR kinase: PDB 1M17) .
  • Molecular Dynamics (MD) Simulations: Analyze binding stability over 100 ns trajectories (e.g., GROMACS or AMBER) to assess hydrogen bonding and hydrophobic interactions .
  • Free Energy Calculations: Use MM-PBSA/GBSA to estimate ΔG binding energies .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
    • Oxidative Stress: Treat with 3% H₂O₂ and analyze by LC-MS for oxidation byproducts (e.g., hydroxylated derivatives) .
    • Thermal Stability: Store at 40–60°C for 1–4 weeks and quantify decomposition via TGA/DSC .

Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., ethyl acetate/hexane) and collect data at 100 K .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) using CrystalExplorer .
  • Comparison with Predicted Conformers: Overlay experimental structures with DFT-optimized geometries .

Q. What methodologies identify synergistic effects between this compound and existing chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) Assays: Use the Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines .
  • Mechanistic Studies: Perform RNA-seq or proteomics to identify pathways enhanced by the compound (e.g., apoptosis via caspase-3 activation) .
  • In Vivo Models: Evaluate tumor regression in xenograft mice treated with compound + paclitaxel .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s conformational flexibility in solution?

Methodological Answer:

  • Explicit Solvent MD: Simulate in water/ethanol using periodic boundary conditions (NAMD or GROMACS) .
  • Principal Component Analysis (PCA): Identify dominant conformational clusters (e.g., pyrrolidine ring puckering) .
  • Free Energy Landscapes: Calculate ΔG for interconversion between conformers using metadynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.